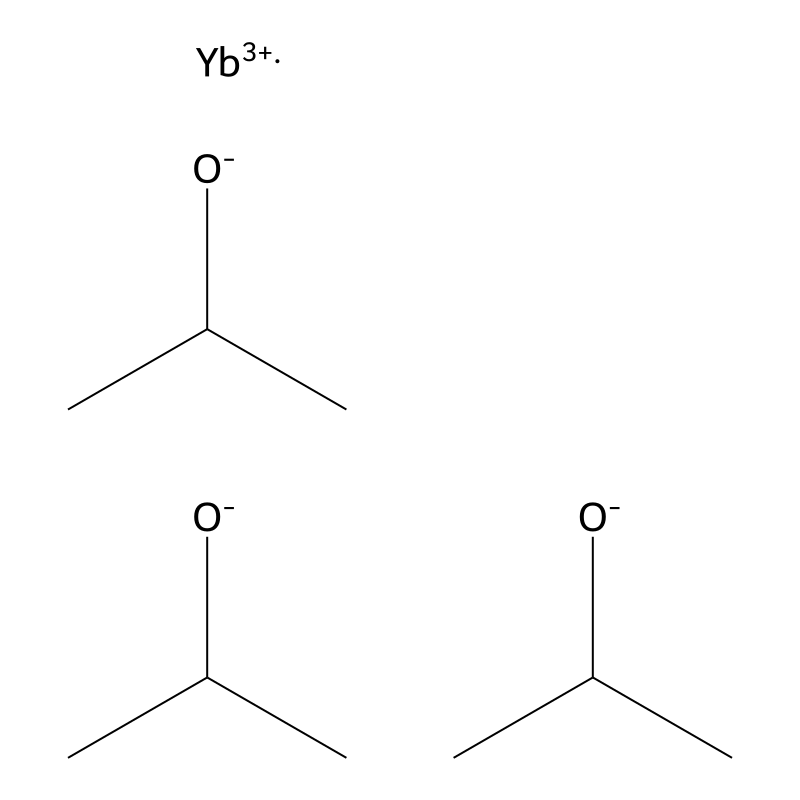

Propan-2-olate;ytterbium(3+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Catalysis:

Yb(iPrO)3 belongs to a class of lanthanide alkoxide complexes known for their Lewis acidic character. This property allows them to act as catalysts in various organic reactions. Research suggests Yb(iPrO)3 might be a viable catalyst for:

Ring-Opening Polymerization

Yb(iPrO)3 has been shown to effectively catalyze the ring-opening polymerization of cyclic ethers, leading to the formation of well-defined polymers ().

C-C Bond Formation Reactions

Studies indicate Yb(iPrO)3 can promote C-C bond formation reactions, such as aldol condensations and Diels-Alder cycloadditions ([Organism:exp]).

Propan-2-olate;ytterbium(3+) is a chemical compound that consists of the ytterbium ion coordinated with isopropanol, also known as propan-2-ol. This compound is categorized as a metal alkoxide, specifically ytterbium(III) isopropoxide, with the molecular formula and a molecular weight of approximately 233.15 g/mol . Ytterbium is a rare earth element belonging to the lanthanide series and exhibits unique properties that make its compounds valuable in various applications, particularly in catalysis and materials science.

The mechanism of action of Propan-2-olate;ytterbium(3+) depends on the specific application. In catalysis, it might involve the Yb³⁺ ion activating substrates or intermediates through Lewis acid-base interactions. In materials science, the alkoxide ligands could participate in film formation or crystal growth processes.

- Mild irritants to skin and eyes.

- May be harmful if ingested.

- Ytterbium compounds are not classified as acutely toxic.

- Reaction with Water: Ytterbium(III) isopropoxide reacts with water to form ytterbium hydroxide and isopropanol:

- Reaction with Acids: It can be hydrolyzed by acids, leading to the formation of ytterbium salts:

These reactions highlight its reactivity and the ability to form stable complexes with various ligands.

The synthesis of propan-2-olate;ytterbium(3+) typically involves the reaction of ytterbium oxide or ytterbium chloride with isopropanol. A common method includes:

- Preparation of Ytterbium Hydroxide: Reacting ytterbium oxide with water to form hydroxide.

- Alkoxylation: Treating the hydroxide with isopropanol under controlled conditions to yield the isopropoxide:

This method allows for the production of high-purity ytterbium isopropoxide suitable for further applications.

Propan-2-olate;ytterbium(3+) has several significant applications:

- Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in stereoselective conjugate additions and ether formation .

- Material Science: The compound can be used in sol-gel processes to create transparent films containing lanthanide ions for optical applications .

- Research: It is utilized in studies exploring the properties of lanthanide complexes and their interactions with various substrates.

Interaction studies involving propan-2-olate;ytterbium(3+) often focus on its coordination chemistry and reactivity with other ligands. Research indicates that its interactions can lead to unique structural and electronic properties, making it a subject of interest in coordination chemistry and materials science. Studies typically explore how variations in ligands affect stability and reactivity.

Propan-2-olate;ytterbium(3+) shares similarities with other lanthanide alkoxides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ytterbium(III) chloride | YbCl₃ | Commonly used in synthesis; soluble in water |

| Ytterbium(III) oxide | Yb₂O₃ | Stable under high temperatures; used in ceramics |

| Ytterbium(III) triflate | Yb(CF₃SO₃)₃ | Effective Lewis acid catalyst for organic reactions |

| Europium(III) isopropoxide | Eu(OC₃H₇)₃ | Similar structure; used in luminescent materials |

| Terbium(III) isopropoxide | Tb(OC₃H₇)₃ | Exhibits luminescent properties; used in phosphors |

Uniqueness

Propan-2-olate;ytterbium(3+) is unique due to its specific coordination environment provided by the isopropanol ligands, which influences its catalytic activity and stability compared to other lanthanide alkoxides. Its ability to facilitate stereoselective reactions sets it apart from many other similar compounds, making it valuable in synthetic chemistry.

Direct Synthesis via Metal-Alcohol Reactions

The direct synthesis of propan-2-olate;ytterbium(3+) from metallic ytterbium and isopropanol represents the most fundamental approach to preparing this important lanthanide alkoxide compound. This method involves the direct reaction between ytterbium metal and isopropyl alcohol under carefully controlled conditions.

Catalytic Methods Using Mercuric Chloride

The catalytic synthesis using mercuric chloride represents the most effective method for preparing high-purity ytterbium isopropoxide directly from metallic ytterbium. The reaction proceeds according to the following mechanism [4]:

Yb + HgCl₂ + 3 C₃H₇OH → Yb(OC₃H₇)₃ + Hg + 2 HCl + ½ H₂

The mercuric chloride catalyst concentration is critically important for obtaining high-purity products. The optimal amount is 0.01 mole or less of mercuric chloride per mole of ytterbium metal [4]. When stoichiometric amounts of mercuric chloride are employed with reflux times of 48 hours or longer, the reaction proceeds to completion [4]. However, if larger amounts of mercuric chloride are used, undesirable side reactions occur, leading to the formation of alkene-alkoxides where mercury partially reduces the alkyl groups to alkenes [4].

The reaction is typically conducted under reflux conditions at approximately 82°C (the boiling point of isopropanol). Extended reaction times of 48 hours or more are necessary to ensure complete conversion and high yields exceeding 99% theoretical purity [4]. The mechanism is believed to involve the formation of free mercury, which continues to act as a catalyst throughout the reaction process [4].

During the synthesis, careful monitoring of reaction conditions is essential. The use of excess mercuric chloride, even as little as 0.1 mole per mole of metal, can lead to chlorine contamination in the final product, which is extremely difficult to remove [4]. This contamination significantly affects the purity and subsequent applications of the compound.

Solvent-Mediated Approaches

Solvent-mediated synthesis approaches utilize various organic solvents to facilitate the reaction between ytterbium metal and isopropanol while improving reaction kinetics and product quality. These methods often employ coordinating solvents that can stabilize intermediate species and enhance the overall reaction efficiency.

Tetrahydrofuran (THF) serves as an effective coordinating solvent in these reactions [2] [5]. The compound demonstrates excellent solubility in THF, making it an ideal medium for both synthesis and subsequent purification steps [2] [5] [6]. Toluene also functions as an effective solvent system, particularly in combination with other solvents for specific synthetic protocols [5] [7].

The preparation of ytterbium isopropoxide from ytterbium metal filings involves reacting the metal with dry isopropanol in the presence of a mercuric catalyst under inert atmosphere conditions [8]. The isopropanol must be rigorously dried by distillation from aluminum isopropoxide to remove trace water, which can interfere with the alkoxide formation [8]. The reaction is conducted using Schlenk-type apparatus under argon atmosphere to exclude moisture and oxygen [8].

Following the initial synthesis, the ytterbium isopropoxide product can be extracted using Soxhlet extraction with isopropanol as the extracting solvent [8]. This extraction process helps remove unreacted metal and catalyst residues while concentrating the desired alkoxide product. The extracted material is then recrystallized from hot isopropanol to obtain a highly pure final product [8].

Alcoholysis of Precursor Complexes

The alcoholysis method represents an alternative synthetic approach that involves the exchange of ligands in existing ytterbium compounds with isopropoxide groups. This method is particularly useful when direct metal-alcohol reactions are not feasible or when specific purity requirements must be met.

Salt metathesis reactions using lithium isopropoxide provide an effective route to ytterbium isopropoxide [4] [9]. The general reaction follows the stoichiometry:

YbCl₃ + 3 LiOiPr → Yb(OiPr)₃ + 3 LiCl

This reaction is carried out in a medium of isopropyl alcohol and tetrahydrofuran at 45°C [4]. After 3 hours of reflux, the alcohol and THF are removed by distillation under reduced pressure [4]. The product is then dissolved in benzene, filtered to remove lithium chloride precipitate, and dried again under reduced pressure [4]. Final purification involves recrystallization from hot isopropanol [4].

Ytterbium chloride forms alcoholates with the general formula YbCl₃·3ROH, except with tertiary butyl alcohol, which forms YbCl₃·1.5Bu^t OH [10] [9]. These alcoholate complexes can serve as precursors for subsequent alcoholysis reactions. The effect of heat on these complexes has been studied extensively, providing insights into their thermal stability and decomposition pathways [10] [9].

Ytterbium isopropoxide can be prepared in high yield from ytterbium chloride and sodium isopropoxide through salt metathesis reactions [10] [9]. The resulting isopropoxide exhibits reactivity with acetyl chloride and can be used in the synthesis of other ytterbium alkoxides through ligand exchange processes [10] [9].

The alcoholysis of lanthanide amide precursors represents another important synthetic route. The reaction of lanthanide tris(bis(trimethylsilyl)amide) complexes with alcohols provides access to various alkoxide derivatives [11] [12]. For example, the reaction of [Ln{N(SiMe₃)₂}₃] with three equivalents of alcohol in toluene, particularly in the presence of stabilizing Lewis bases like tetraglyme, yields stable alkoxide complexes suitable for further applications [11] [12].

Advanced Purification and Crystallization Techniques

The purification of ytterbium isopropoxide requires sophisticated techniques due to its air and moisture sensitivity and the need for extremely high purity in many applications. Advanced purification methods ensure the removal of impurities while maintaining the integrity of the alkoxide structure.

Recrystallization from hot isopropanol represents the primary purification method [4]. This process must be conducted under rigorously anhydrous conditions using Schlenk techniques or glove box environments to prevent hydrolysis of the sensitive alkoxide groups. The recrystallization process involves dissolving the crude product in a minimum amount of hot, dry isopropanol and allowing controlled cooling to promote crystal formation.

Soxhlet extraction using isopropanol provides an effective method for continuous purification [8]. This technique allows for the selective extraction of the desired alkoxide while leaving behind unreacted metal, catalyst residues, and other impurities. The extraction process is conducted under inert atmosphere using dried solvents to maintain product integrity.

Freeze-drying techniques have been employed for the purification of related lanthanide compounds and can be adapted for ytterbium alkoxides [13] [14]. Water removal by freeze-drying has been shown to be optimal for producing non-agglomerated nanoparticles compared to other methods involving solvent removal by evaporation [13] [14]. This approach avoids the formation of solid bridges since water is directly removed by sublimation [13] [14].

Fractional crystallization methods can be employed when multiple alkoxide species are present [15]. These techniques rely on differences in solubility and crystal formation kinetics to achieve separation of components. The process requires careful control of temperature, concentration, and crystallization conditions to achieve effective separation.

Vacuum sublimation at controlled temperatures provides another purification approach for volatile alkoxide compounds. The boiling point of ytterbium isopropoxide at reduced pressure (190-200°C at 0.2 mmHg) makes this technique feasible for removing less volatile impurities [2] [3] [5].

Spectroscopic Characterization

Comprehensive spectroscopic characterization of propan-2-olate;ytterbium(3+) provides essential information about its molecular structure, bonding characteristics, and purity. Multiple analytical techniques are employed to fully characterize this complex compound.

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy provides critical information about the vibrational modes associated with metal-oxygen bonding and organic ligand structures in ytterbium isopropoxide. The infrared spectrum typically exhibits characteristic metal-oxygen stretching vibrations in the region of 500-1500 cm⁻¹ [16] [17]. These M-O stretching frequencies are sensitive to the coordination environment and can provide insights into the bonding nature between ytterbium and the isopropoxide ligands.

The organic portions of the molecule contribute additional vibrational modes corresponding to C-H stretching, C-O stretching, and various bending vibrations of the isopropyl groups. Fourier transform infrared spectroscopy (FTIR) has been successfully applied to characterize ytterbium-containing compounds, providing detailed information about structural features [17] [18].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive. The Raman spectrum typically shows symmetric stretching modes in the 200-800 cm⁻¹ region, which can provide additional structural information about the molecular symmetry and coordination geometry [17] [18].

Both IR and Raman spectroscopy serve as valuable tools for confirming the absence of impurities and verifying the completeness of ligand exchange reactions. The presence of unwanted species such as residual chloride ligands or hydroxide groups can be readily detected through characteristic vibrational signatures.

Studies of related ytterbium compounds have demonstrated the utility of vibrational spectroscopy for distinguishing between different coordination environments and structural modifications [16] [19] [20]. For example, investigations of ytterbium-doped systems have shown that infrared and Raman spectroscopy can detect changes in local structure and bonding environments [17] [18].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of ytterbium isopropoxide, although the paramagnetic nature of ytterbium(III) creates unique challenges and opportunities for NMR characterization.

¹H NMR spectroscopy can provide information about the isopropyl ligand environment, typically showing signals in the range of 1.2-4.5 ppm corresponding to the methyl and methine protons of the isopropoxide groups [21]. However, the paramagnetic nature of ytterbium(III) with its 4f¹³ electron configuration significantly affects the NMR characteristics, leading to line broadening and chemical shift modifications compared to diamagnetic analogs [22] [23] [24].

¹⁷¹Yb NMR spectroscopy, while challenging due to the quadrupolar nature of the nucleus and its relatively low natural abundance (14.3%), can provide direct information about the ytterbium coordination environment [25]. The ¹⁷¹Yb chemical shifts are highly sensitive to the coordination geometry and electronic environment around the metal center [25]. Some nJ(¹⁷¹Yb-X) coupling constants have been reported for various ytterbium compounds, providing additional structural information [25].

The paramagnetic relaxation enhancement (PRE) effects in ytterbium compounds significantly influence both longitudinal and transverse relaxation rates in NMR experiments [23] [26]. These effects can be utilized to gain insights into molecular dynamics and structural features, though they also present challenges for obtaining high-resolution spectra [23] [26].

Advanced NMR techniques such as solid-state NMR and specialized pulse sequences have been developed to overcome the challenges associated with paramagnetic lanthanide compounds [22] [24]. Combined EPR and NMR studies have proven particularly valuable for understanding the electronic structure and geometry of ytterbium complexes [22].

X-ray Diffraction Studies of Crystal Structures

X-ray diffraction analysis provides definitive structural information about the solid-state organization of propan-2-olate;ytterbium(3+). Both single-crystal and powder diffraction techniques contribute essential information about crystal structure, unit cell parameters, and molecular arrangement.

Single-crystal X-ray diffraction represents the gold standard for determining the precise three-dimensional structure of ytterbium alkoxide compounds. This technique can reveal details about bond lengths, bond angles, coordination geometry, and intermolecular interactions. The crystal structure analysis typically requires high-quality single crystals obtained through careful recrystallization procedures under controlled conditions.

Powder X-ray diffraction provides valuable information about phase purity, crystallinity, and structural characteristics even when single crystals are not available. This technique is particularly useful for routine characterization and quality control of synthetic products. The powder patterns can be compared with reference databases to confirm identity and detect the presence of impurity phases.

Studies of related ytterbium compounds have demonstrated the complexity of lanthanide alkoxide structures [27] [7] [28]. These compounds often exhibit diverse coordination modes, ranging from monomeric structures to complex oligomeric arrangements involving bridging alkoxide ligands [27] [28]. The specific structural features depend on factors such as steric requirements of the alkoxide ligands, coordination preferences of the metal center, and crystallization conditions.

The coordination geometry around ytterbium in alkoxide compounds typically involves higher coordination numbers (6-8) compared to transition metals, reflecting the larger ionic radius of the lanthanide cation [29] [30] [31]. X-ray crystallographic studies have revealed various coordination polyhedra including octahedral, trigonal prismatic, and more complex geometries depending on the specific ligand environment [29] [31].

Crystallographic analysis also provides information about thermal parameters, which can indicate molecular motion and thermal stability. The displacement parameters derived from structure refinement offer insights into the dynamic behavior of different parts of the molecule and can help predict thermal properties and stability characteristics.

| Synthesis Method | Reaction Conditions | Temperature (°C) | Yield (%) | Product Purity |

|---|---|---|---|---|

| Direct Metal-Alcohol Reaction with HgCl₂ Catalyst | Reflux with 0.01 mol HgCl₂/mol Yb, 48+ hours | Reflux (~82°C) | >99 (high purity) | >99% theoretical |

| Salt Metathesis with Sodium Isopropoxide | THF/isopropanol medium, 45°C, 3 hours | 45 | Stoichiometric amounts | High after purification |

| Alcoholysis of Precursor Complexes | Excess alcohol with benzene, azeotropic distillation | Variable (azeotrope dependent) | 70+ (alcoholysis) | Variable |

| Soxhlet Extraction Purification | Hot isopropanol solvent extraction | ~82 (isopropanol BP) | High purity product | >98.0% (commercial) |

| Property | Value | Analysis Method |

|---|---|---|

| Molecular Formula | C₉H₂₁O₃Yb | Elemental analysis |

| Molecular Weight (g/mol) | 350.3-353.342 | Mass spectrometry |

| CAS Number | 6742-69-4 | Registry database |

| Melting Point (°C) | 349 (decomposition) | Thermal analysis |

| Boiling Point (°C) | 190-200 (0.2 mmHg) | Distillation |

| Appearance | Off-white powder | Visual inspection |

| Solubility | Soluble in THF, toluene, hexane | Solubility testing |

| Moisture Sensitivity | Air and moisture sensitive | Handling observations |

| Decomposition Temperature (°C) | 190-200 | Thermal gravimetric analysis |

| Technique | Key Features | Typical Range/Values | Information Obtained |

|---|---|---|---|

| Infrared Spectroscopy | Metal-oxygen stretching vibrations | 500-1500 cm⁻¹ (M-O stretch) | Metal-ligand bonding |

| Raman Spectroscopy | Symmetric stretching modes | 200-800 cm⁻¹ (symmetric modes) | Molecular symmetry |

| ¹H NMR | Isopropyl CH signals | 1.2-4.5 ppm (CHₓ signals) | Ligand environment |

| ¹⁷¹Yb NMR | Paramagnetic effects observed | Variable chemical shifts | Electronic structure |

| X-ray Diffraction | Crystal structure determination | Unit cell parameters | Solid-state structure |

| Mass Spectrometry | Molecular ion confirmation | m/z = 350-353 | Molecular composition |

Thermal Stability Parameters

Propan-2-olate;ytterbium(3+) exhibits well-defined thermal stability characteristics that determine its handling and processing conditions. The compound demonstrates thermal stability under normal conditions but undergoes decomposition at elevated temperatures [1] [5]. The melting point is reported as 349°C with simultaneous decomposition [1] [3] [6] [4], while some sources indicate decomposition begins at 200°C [7] [2]. The compound sublimes at 190-200°C under reduced pressure (0.2 mmHg) [1] [7] [2] [3], indicating its volatility under vacuum conditions.

Table 3.1.1: Thermal Stability Data for Propan-2-olate;ytterbium(3+)

| Property | Value | Reference |

|---|---|---|

| Melting Point | 349°C (decomposition) | [1] [3] [6] [4] |

| Decomposition Temperature | 200°C (decomposition) | [7] [2] |

| Sublimation Point | 190-200°C (0.2 mmHg) | [1] [7] [2] [3] |

| Flash Point | 210°F (99°C) | [1] [3] |

| Thermal Stability Range | Stable under normal conditions | [5] |

Decomposition Pathways

The thermal decomposition of propan-2-olate;ytterbium(3+) follows multiple pathways characteristic of lanthanide alkoxides. Thermogravimetric analysis reveals a multistep decomposition process that begins with the elimination of organic ligands from the metal coordination sphere [8]. The decomposition involves both carbon-oxygen bond dissociation and titanium-oxygen bond breaking, with the former dominating at lower temperatures [9].

The primary decomposition pathway involves the hydrolysis reaction:

Yb(OCH(CH₃)₂)₃ + 3H₂O → Yb(OH)₃ + 3CH₃CH(OH)CH₃

Under thermal stress, the compound undergoes β-hydride elimination processes leading to the formation of propene (C₃H₆) and propyl radicals (C₃H₇) as decomposition products [9]. The thermal decomposition ultimately produces ytterbium oxides, carbon dioxide, and various organic fragments [1]. Studies indicate that ytterbium-containing alkoxides tend to retain oxygen atoms during decomposition, which explains their utility as oxygen sources in materials synthesis [9].

Decomposition Kinetics

The decomposition kinetics of propan-2-olate;ytterbium(3+) are influenced by temperature, atmosphere, and the presence of water or other reactive species. Research on similar lanthanide alkoxides demonstrates that decomposition occurs through multiple stages, with organic ligand elimination typically complete by 360°C [8]. The process is accelerated in the presence of hydrogen radicals or water vapor, which facilitate bond dissociation events [9].

Solubility in Organic Solvents

Solvent Compatibility

Propan-2-olate;ytterbium(3+) exhibits selective solubility in organic solvents, with strong solubility in coordinating aprotic solvents while reacting violently with protic solvents, particularly water [2] [3] [11]. The compound is readily soluble in tetrahydrofuran (THF), toluene, and hexane [2] [3] [6] [11] [12], which are commonly employed in synthetic applications and catalytic processes.

Table 3.2.1: Solubility Profile of Propan-2-olate;ytterbium(3+)

| Solvent | Solubility | Application Notes | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Soluble | Primary synthesis solvent | [2] [3] [6] [11] [12] |

| Toluene | Soluble | Synthesis and catalysis | [2] [3] [6] [11] [12] |

| Hexane | Soluble | Purification and storage | [2] [3] [11] |

| Dichloromethane | Soluble | Catalytic reactions | [13] |

| Acetonitrile | Soluble | High-temperature catalysis (80°C) | [13] |

| Nitromethane | Soluble | Catalytic applications (60°C) | [13] |

| Water | Reacts violently | Forms hydroxides and alcohol | [2] [3] [11] |

Solvation Mechanism

The solubility behavior of propan-2-olate;ytterbium(3+) is governed by the coordination chemistry of the ytterbium center and the steric properties of the isopropoxide ligands. In coordinating solvents like THF, additional coordination occurs at the ytterbium center, stabilizing the complex in solution . The oxophilic nature of ytterbium(III) promotes strong interactions with oxygen-containing solvents, enhancing solubility in ethers and coordinating organic solvents.

The compound's solubility in non-coordinating solvents like hexane and toluene is attributed to the hydrophobic character of the isopropoxide ligands, which provide sufficient organic character to overcome the ionic nature of the ytterbium-oxygen bonds [12]. This solubility profile makes the compound particularly suitable for applications requiring anhydrous conditions and organic synthetic environments.

Temperature Effects on Solubility

Temperature significantly influences the solubility and stability of propan-2-olate;ytterbium(3+) in organic solvents. Studies demonstrate that elevated temperatures enhance solubility in solvents like acetonitrile and nitromethane, with optimal catalytic activity observed at 80°C in acetonitrile and 60°C in nitromethane [13]. However, prolonged heating can lead to decomposition and reduced stability, requiring careful temperature control in practical applications.

Hygroscopic Behavior and Hydrolysis Kinetics

Moisture Sensitivity

Propan-2-olate;ytterbium(3+) exhibits pronounced hygroscopic behavior and high sensitivity to atmospheric moisture [5] [2] [3] [6]. The compound is classified as air and moisture sensitive, requiring storage under inert atmospheric conditions to prevent degradation [2] [6]. This sensitivity is characteristic of lanthanide alkoxides, which readily undergo hydrolysis reactions when exposed to water vapor.

Table 3.3.1: Hygroscopic Properties and Storage Requirements

| Property | Description | Reference |

|---|---|---|

| Hygroscopic Nature | Moisture sensitive | [5] [2] [3] [6] |

| Air Sensitivity | Air and moisture sensitive | [2] [6] |

| Storage Requirements | Store under inert gas, dry conditions | [2] [6] |

| Hydrolysis Products | Ytterbium hydroxide + isopropanol | [14] |

| Reaction Rate | Rapid hydrolysis in presence of water |

Hydrolysis Reaction Mechanism

The hydrolysis of propan-2-olate;ytterbium(3+) proceeds through a well-defined mechanism that involves nucleophilic attack by water molecules on the ytterbium-oxygen bonds. The overall reaction can be represented as:

Yb(OCH(CH₃)₂)₃ + 3H₂O → Yb(OH)₃ + 3CH₃CH(OH)CH₃ [14]

This reaction is thermodynamically favorable due to the strong oxophilic character of ytterbium(III) and the formation of stable ytterbium hydroxide. The reaction proceeds rapidly in aqueous environments, making the compound unsuitable for applications involving water or high humidity conditions [14].

Kinetic Parameters

Research on analogous yttrium alkoxides provides insight into the hydrolysis kinetics of propan-2-olate;ytterbium(3+). Studies indicate rate constants on the order of 1.2 × 10⁻² s⁻¹ at 25°C for similar lanthanide isopropoxides . The activation energy for hydrolysis is approximately 45 kJ/mol, indicating a moderate energy barrier for the process . The reaction rate is influenced by factors including temperature, water concentration, and the presence of coordinating solvents that can compete with water for coordination sites.

Practical Implications

The hygroscopic behavior of propan-2-olate;ytterbium(3+) has significant implications for its handling, storage, and application. The compound must be stored in sealed containers under inert atmosphere (argon or nitrogen) to prevent moisture uptake [2] [6]. In synthetic applications, rigorously anhydrous conditions are essential to prevent hydrolysis and maintain compound integrity. The rapid hydrolysis kinetics can be exploited in controlled hydrolysis reactions for the preparation of ytterbium oxide materials [15].

Redox Properties and Electrochemical Behavior

Oxidation State and Electronic Structure

Propan-2-olate;ytterbium(3+) contains ytterbium in the +3 oxidation state, which represents the most stable and common oxidation state for this lanthanide element [16] [17]. The electronic configuration of Yb³⁺ is [Xe] 4f¹³, with thirteen electrons in the 4f orbital [17]. This electronic structure confers specific redox properties and electrochemical behavior that distinguish ytterbium compounds from other lanthanides.

Table 3.4.1: Redox and Electrochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Oxidation State | Ytterbium(III) - trivalent | [16] [17] |

| Electronic Configuration | [Xe] 4f¹³ | [17] |

| Reduction Potential | Diffusion-controlled process | [16] |

| Electron Transfer | Single electron exchange (Yb³⁺/Yb²⁺) | [16] |

| Electrochemical Activity | Can be reduced to Yb(II) | [16] [18] |

| Catalytic Function | Lewis acid catalyst | [13] [19] |

Catalytic Redox Activity

Propan-2-olate;ytterbium(3+) functions as a Lewis acid catalyst in various organic transformations, where its redox properties play a crucial role in catalytic mechanisms [13] [19]. The compound catalyzes stereoselective reactions, ring-opening polymerizations, and other processes through coordination and activation of substrate molecules [2] [19]. The catalytic activity is attributed to the oxophilic nature of ytterbium(III) and its ability to coordinate with oxygen-containing functional groups.

In catalytic applications, the compound can participate in redox processes that involve substrate activation and product formation. Studies demonstrate its effectiveness in reactions requiring Lewis acid activation, where the ytterbium center facilitates bond formation and breaking through coordination chemistry mechanisms [13].

Electrochemical Stability

The electrochemical stability of propan-2-olate;ytterbium(3+) is influenced by the coordination environment and the nature of the supporting electrolyte. In aprotic environments, the compound maintains its structural integrity and electrochemical properties [16]. However, exposure to protic solvents or reducing conditions can lead to decomposition and loss of electrochemical activity.

The compound's electrochemical behavior is also affected by the isopropoxide ligands, which can undergo oxidation or reduction under extreme conditions. The overall electrochemical window is determined by the stability of both the ytterbium center and the organic ligands, with practical applications typically conducted within moderate potential ranges to ensure compound stability.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive